(2R)-3-(3,4-dihydroxyphenyl)lactate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9O5- |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/p-1/t8-/m1/s1 |
InChI Key |
PAFLSMZLRSPALU-MRVPVSSYSA-M |
SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)[O-])O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of 2r 3 3,4 Dihydroxyphenyl Lactate
De Novo Biosynthesis Routes in Plants
The natural production of (2R)-3-(3,4-dihydroxyphenyl)lactate in plants like Salvia miltiorrhiza is intrinsically linked to the phenylpropanoid pathway, which is responsible for synthesizing a wide array of secondary metabolites. nih.govfrontiersin.org
Precursors and Intermediate Metabolites in Plant this compound Synthesis
The biosynthesis of this compound originates from the aromatic amino acid L-tyrosine. The pathway involves a series of enzymatic transformations to build the final molecule. L-DOPA (3,4-dihydroxyphenylalanine) has also been identified as a direct precursor in several biocatalytic synthesis routes, suggesting a parallel or subsequent hydroxylation step in the plant pathway. nih.govjiangnan.edu.cn
The initial steps are shared with the biosynthesis of other phenolic compounds, such as rosmarinic acid. frontiersin.org The key intermediates in this pathway are:
L-Tyrosine: The primary amino acid precursor.
4-hydroxyphenylpyruvic acid (pHPP): Formed from L-tyrosine through a transamination reaction catalyzed by tyrosine aminotransferase (TAT). frontiersin.org
4-hydroxyphenyllactic acid (pHPL): Produced by the reduction of pHPP. frontiersin.orgnih.gov
Subsequent hydroxylation of the phenyl ring of these intermediates at the 3-position leads to the characteristic 3,4-dihydroxy (catechol) structure of this compound.
Role of Hydroxyphenylpyruvate Reductase (HPPR; EC 1.1.1.237) in Plant this compound Formation
Hydroxyphenylpyruvate reductase (HPPR) is a crucial enzyme in the biosynthesis of this compound and related phenolic acids. nih.gov This enzyme belongs to the family of oxidoreductases and is responsible for the NAD(P)H-dependent reduction of a keto acid to a hydroxy acid. wikipedia.org
Specifically, HPPR catalyzes the conversion of 4-hydroxyphenylpyruvic acid (pHPP) to 4-hydroxyphenyllactic acid (pHPL), a committed step in the pathway leading to phenolic acids. frontiersin.orgnih.gov Research on the HPPR from Salvia miltiorrhiza (SmHPPR) has demonstrated its high affinity for pHPP and its localization in the cytoplasm. nih.gov The activity of SmHPPR has been shown to correlate with the accumulation of hydrophilic phenolic acids. Furthermore, the overexpression of the SmHPPR gene in transgenic S. miltiorrhiza hairy roots resulted in a significant, up to 10-fold, increase in the production of these compounds, confirming its vital role in the biosynthetic pathway. nih.gov A novel HPPR from Mentha x piperita has also been characterized and shown to effectively reduce 3,4-dihydroxyphenylpyruvate (B1257639) (DHPPA), the direct keto-acid precursor of Danshensu (B613839). nih.gov
Enzymatic Synthesis and Biocatalysis of this compound
Biocatalytic methods provide a sustainable and stereospecific alternative to chemical synthesis for producing this compound. These methods utilize isolated enzymes or whole-cell systems to perform the desired chemical transformations.
Applications of D-Lactate Dehydrogenase in (R)-3-(3,4-dihydroxyphenyl)lactate Production
D-lactate dehydrogenase (D-LDH, EC 1.1.1.28) is an NADH-dependent enzyme widely used for the stereoselective synthesis of (R)-2-hydroxy acids, including this compound (D-danshensu). nih.gov The enzyme catalyzes the reduction of the keto group of 3,4-dihydroxyphenylpyruvic acid (DHPPA) to the corresponding (R)-hydroxyl group. researchgate.net
Various microbial sources of D-LDH have been explored for this purpose. For instance, D-LDH from Lactobacillus leishmannii and a novel D-LDH cloned from Lactobacillus rossiae have been successfully applied in the production of D-danshensu. nih.govsrce.hr The enzyme from L. rossiae was found to be active at 40 °C and pH 6.5. nih.gov
| Parameter | Value |
|---|---|
| Vmax (U mg-1) | 1.95 |
| Km (mM) | 2.83 |
| Kcat (s-1) | 12.29 |
| Kcat/Km (mM-1 s-1) | 4.34 |
Data derived from nih.gov
Utilization of L-Hydroxyisocaproate Dehydrogenase for (S)-3-(3,4-dihydroxyphenyl)lactate Synthesis
To produce the (S)-enantiomer of 3-(3,4-dihydroxyphenyl)lactate (B1258962), a different class of enzymes is required. L-hydroxyisocaproate dehydrogenase has been successfully employed for the first enzymatic synthesis of (S)-(−)-3-(3,4-dihydroxyphenyl)lactic acid. researchgate.net This enzyme facilitates the reduction of 3,4-dihydroxyphenylpyruvic acid to the corresponding (S)-lactic acid derivative, providing a biocatalytic route to the opposite stereoisomer compared to that produced by D-LDH. researchgate.net
Engineered Microbial Systems for Enhanced this compound Production
Advances in synthetic biology and metabolic engineering have enabled the development of microbial "cell factories" for the efficient production of this compound. nih.govrsc.org These systems offer advantages such as simplified processes and the potential for high-titer production from simple starting materials.
One notable example is the engineering of Escherichia coli for the one-pot synthesis of D-danshensu from catechol, pyruvate (B1213749), and ammonia. nih.govresearchgate.net This was achieved by constructing a multi-enzyme cascade within the microbial host.
| Enzyme | Function |
|---|---|
| Tyrosine-phenol lyase (TPL) | Synthesizes L-DOPA from catechol, pyruvate, and ammonia |
| L-amino acid deaminase (aadL) | Converts L-DOPA to 3,4-dihydroxyphenylpyruvic acid (DHPPA) |
| D-lactate dehydrogenase (ldhD) | Reduces DHPPA to D-danshensu |
| Glucose dehydrogenase (gdh) | Regenerates the NADH cofactor required by ldhD |
Data derived from nih.govresearchgate.net
By optimizing the expression levels of these enzymes and implementing a fed-batch biotransformation strategy, a total production of 55.35 mM of D-danshensu was achieved within 14 hours. nih.gov
Other innovative approaches include the development of self-sufficient in vitro multi-enzyme cascades. One such system uses an L-amino acid transaminase and a D-2-hydroxy acid dehydrogenase to convert L-DOPA to Danshensu, with a glutamate (B1630785) dehydrogenase for cofactor regeneration. jiangnan.edu.cn Another bienzymatic system, combining a phenylalanine dehydrogenase and a hydroxyphenylpyruvate reductase, has been used in a continuous flow reactor, achieving a conversion rate of up to 80% and a productivity of 1.84 g L⁻¹ h⁻¹. nih.gov
Genetic and Molecular Regulation of this compound Biosynthetic Enzymes
The biosynthesis of this compound (DHPL) is intricately controlled at the genetic and molecular level. As a key intermediate in the formation of rosmarinic acid and other related phenolic compounds in certain plants, its production is governed by the expression of specific biosynthetic genes. The regulation of these genes is influenced by various internal and external stimuli, ensuring that the synthesis of DHPL and its derivatives aligns with the plant's developmental and defensive needs. Key enzymes in this pathway, particularly hydroxyphenylpyruvate reductase, are subject to complex regulatory networks that control their expression and subsequent activity.
Regulatory Elements within the Rosmarinic Acid Biosynthesis Pathway Affecting DHPL Formation
The formation of this compound is embedded within the larger biosynthetic pathway of rosmarinic acid (RA), a compound synthesized from the amino acids L-phenylalanine and L-tyrosine. nih.gov. Consequently, regulatory elements that control the RA pathway as a whole directly impact the availability of DHPL. The pathway involves a series of enzymatic steps, and the genes encoding these enzymes are often co-regulated in response to developmental cues and environmental stimuli. nih.gov.
The biosynthesis of RA is a branched pathway. One branch, originating from L-phenylalanine, produces the caffeic acid moiety, while the other, from L-tyrosine, produces the 3,4-dihydroxyphenyllactic acid moiety nih.govmdpi.com. The tyrosine-derived portion involves the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid by tyrosine aminotransferase (TAT), followed by the reduction to 4-hydroxyphenyllactic acid (pHPL) by HPPR. mdpi.com. In some species like Salvia miltiorrhiza, pHPL is then hydroxylated to form DHPL. mdpi.com. This DHPL is subsequently esterified with a 4-coumaroyl moiety by rosmarinic acid synthase (RAS) to form an intermediate that is further hydroxylated to yield rosmarinic acid. mdpi.com.
Elicitation is a key strategy for enhancing the production of secondary metabolites, including RA. nih.gov. Plants can recognize pathogen-derived elicitors, which triggers a defense response that includes the synthesis of compounds like RA. nih.gov. This suggests the presence of regulatory elements, such as transcription factors and specific promoter sequences, that coordinate the expression of genes throughout the pathway, including TAT, HPPR, and RAS, thereby controlling the flux towards DHPL and subsequent products.
Studies on Salvia species have pointed to specific genes that are linked to the regulation of RA biosynthesis. The activity of genes encoding rosmarinic acid synthase (RAS) and a cytochrome P450-dependent monooxygenase, Cyp98A14, have been correlated with the content of rosmarinic acid in the plant roots. mdpi.com. This indicates that these downstream enzymes are also critical regulatory points that can influence the consumption and steady-state level of DHPL.
Table 2: Effect of Blue-Enriched Light on RA-Regulatory Enzymes in Melissa officinalis
| Enzyme | Effect of Blue-Enriched Light |
|---|---|
| Phenylalanine Ammonia-Lyase (PAL) | Increased Activity |
| Tyrosine Aminotransferase (TAT) | Increased Activity |
| Hydroxyphenylpyruvate Reductase (HPPR) | Increased Activity |
Data sourced from Nazari et al., 2023. researchgate.net
Metabolic Transformations and Downstream Pathways of 2r 3 3,4 Dihydroxyphenyl Lactate
Integration into Plant Secondary Metabolism
Plants produce a vast array of secondary metabolites that are crucial for their interaction with the environment. nih.govresearchgate.net (2R)-3-(3,4-dihydroxyphenyl)lactate, derived from the amino acid tyrosine, is a key precursor in the synthesis of several important plant secondary metabolites. wikipedia.orguni-marburg.de
This compound is a fundamental building block in the biosynthesis of rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. uni-marburg.denih.gov Rosmarinic acid is a prominent phenolic compound found in many plant families, particularly the Lamiaceae (mint family) and Boraginaceae (borage family). uni-marburg.denih.gov
The final and defining step in rosmarinic acid biosynthesis is catalyzed by the enzyme rosmarinate (B7790426) synthase (RAS). wikipedia.orgnih.gov This enzyme facilitates the transfer of a caffeoyl group from caffeoyl-coenzyme A (caffeoyl-CoA) to the hydroxyl group of this compound. wikipedia.org This reaction forms an ester bond, resulting in the creation of rosmarinic acid and the release of coenzyme A (CoA). wikipedia.org The specificity of rosmarinate synthase for this compound as the acyl acceptor is a critical control point in this pathway. utm.mx
Table 1: Key Components in Rosmarinic Acid Biosynthesis
| Component | Type | Role |
| This compound | Substrate (Acyl Acceptor) | Provides the 3,4-dihydroxyphenyllactic acid moiety of rosmarinic acid. wikipedia.orgnih.gov |
| Caffeoyl-CoA | Substrate (Acyl Donor) | Donates the caffeoyl group to form the ester linkage. wikipedia.org |
| Rosmarinate Synthase (RAS) | Enzyme | Catalyzes the esterification reaction between the two substrates. wikipedia.orgnih.gov |
| Rosmarinic Acid | Product | The final synthesized phenolic compound. wikipedia.orgnih.gov |
| Coenzyme A (CoA) | Product | Released upon the formation of the ester bond. wikipedia.org |
This interactive table summarizes the key molecules involved in the final step of rosmarinic acid synthesis.
This compound is a product of the phenylpropanoid pathway, a major metabolic route in plants responsible for the synthesis of a wide variety of phenolic compounds. nih.govnih.gov This pathway converts the amino acid phenylalanine into key intermediates that serve as building blocks for thousands of distinct molecules, including flavonoids, phenolic acids, and lignins. nih.govnih.gov
While not a direct precursor to the core flavonoid skeleton, this compound's origin from tyrosine places it within the broader network of phenolic metabolism. researchgate.net The intermediates of the phenylpropanoid pathway, such as coumaric acid, are channeled into various downstream branches, one of which leads to flavonoid production. nih.govnih.gov Flavonoids themselves are a diverse class of secondary metabolites involved in plant defense, pigmentation, and UV protection. nih.govnih.gov The metabolic network ensures that precursors derived from aromatic amino acids are available for the synthesis of numerous phenolic compounds essential for the plant's life cycle. nih.govnih.gov
This compound (Danshensu) serves as a monomeric unit for the construction of more complex phenylpropanoid derivatives. mdpi.com A notable example is its incorporation into salvianolic acids, which are major water-soluble bioactive compounds found in the roots of Salvia miltiorrhiza (Danshen). mdpi.comnih.gov
Salvianolic acids are depsides, meaning they are formed from the esterification of two or more phenolic acid molecules. For instance, salvianolic acid B is a complex structure composed of three units of Danshensu (B613839) and one unit of caffeic acid. This demonstrates a direct metabolic pathway where this compound is incorporated into larger, more intricate structures, expanding the chemical diversity of phenylpropanoids within the plant.
Microbial Metabolism and Catabolic Fates of this compound and Related Compounds
When consumed, plant-derived phenolic compounds like this compound undergo extensive transformation by the gut microbiota. nih.govnih.gov This microbial metabolism significantly alters the structure of the parent compounds, leading to the formation of smaller, more readily absorbed catabolites. sciopen.comacs.org
The gut microbiome possesses a vast enzymatic capacity to break down complex dietary molecules that are otherwise indigestible by the host. nih.govresearchgate.net Polyphenols, including this compound and related compounds like proanthocyanidins (B150500), are substrates for various microbial enzymes. acs.orgnih.gov Bacterial species can cleave ester bonds and perform other reactions like deglycosylation, dehydroxylation, and decarboxylation. acs.org For example, species within the Bifidobacterium genus are known to convert aromatic amino acids into aromatic lactic acids. nih.gov This biotransformation is a crucial step, as the resulting metabolites are often more bioavailable than the original plant compounds. sciopen.com
The microbial breakdown of this compound and structurally similar polyphenols results in a series of smaller phenolic acid catabolites. sciopen.comnih.gov These metabolites can be absorbed into the bloodstream and exert systemic effects. nih.gov
Key identified catabolites include:
3-(3',4'-dihydroxyphenyl)propanoic acid (DHPA) : This compound is a common metabolite resulting from the microbial degradation of various dietary polyphenols. sciopen.comacs.orgnih.govnih.gov
3',4'-dihydroxyphenylacetic acid (DHAA) : Another major catabolite identified from the microbial metabolism of procyanidins and other catechols. sciopen.comnih.govnih.gov
The formation of these compounds from more complex precursors like proanthocyanidins often involves intermediate steps that can also generate 3-(3,4-dihydroxyphenyl)lactate (B1258962), which is then further metabolized. nih.gov
Table 2: Major Microbial Catabolites of this compound and Related Polyphenols
| Catabolite | Abbreviation | Parent Compound Source |
| 3-(3',4'-dihydroxyphenyl)propanoic acid | DHPA | Dietary Polyphenols, Proanthocyanidins. sciopen.comnih.govnih.gov |
| 3',4'-dihydroxyphenylacetic acid | DHAA | Dietary Polyphenols, Procyanidins. sciopen.comnih.govnih.gov |
This interactive table lists the primary microbial breakdown products derived from the gut metabolism of Danshensu and related phenolic compounds.
Enzymology of Microbial this compound Degradation
The microbial breakdown of this compound, also known as Danshensu (D-DSS), is a key metabolic process carried out by various bacteria, particularly those found in the gut microbiome and in fermented foods. This enzymatic degradation is crucial for the transformation of this plant-derived phenolic acid into metabolites that can be absorbed and utilized. The process involves a series of enzymatic reactions, primarily targeting the lactate (B86563) side chain and the dihydroxyphenyl ring structure.
The initial and most critical step in the microbial catabolism of this compound is the oxidation of its lactate moiety. This reaction is typically catalyzed by a lactate dehydrogenase (LDH). Specifically, a D-lactate dehydrogenase (D-LDH) is responsible for the conversion of the (2R)-lactyl side chain into a pyruvate (B1213749) group, yielding 3,4-dihydroxyphenylpyruvic acid (DPA). This enzymatic step is essentially the reverse of the synthesis reaction observed in some lactic acid bacteria. For instance, research has identified a coenzyme-nonspecific D-lactate dehydrogenase (d-LDH82319) from Lactobacillus reuteri that efficiently reduces DPA to form this compound. nih.gov The reverse reaction, oxidation, is a plausible first step in its degradation by other microorganisms. Lactate dehydrogenases are common enzymes in bacteria and are pivotal in lactate metabolism. researchgate.netresearchgate.net
Following the initial oxidation, the resulting intermediate, 3,4-dihydroxyphenylpyruvic acid, which possesses a catechol (3,4-dihydroxyphenyl) group, becomes a substrate for ring-cleavage enzymes. The degradation of catechol-containing compounds is well-documented in bacteria like Escherichia coli and Pseudomonas species. nih.govnih.gov In these pathways, a class of enzymes known as dioxygenases plays a central role. Specifically, an extradiol dioxygenase, such as 3,4-dihydroxyphenylacetate 2,3-dioxygenase, would catalyze the cleavage of the aromatic ring. nih.gov This reaction breaks open the stable benzene (B151609) ring between the two hydroxyl-bearing carbons or adjacent to them, leading to the formation of a linear, unstable muconic semialdehyde derivative.
Research Findings on Relevant Microbial Enzymes
Detailed enzymatic studies provide insight into the specific catalysts involved in the transformation of this compound and related molecules. The best-characterized enzymes are dehydrogenases that act on the lactate side chain.
**Table 1: Characteristics of D-Lactate Dehydrogenase from Lactobacillus reuteri*** *This table details the properties of a D-lactate dehydrogenase capable of synthesizing (and by extension, likely oxidizing) the target compound.
| Parameter | Value | Reference |
|---|---|---|
| Enzyme Name | d-lactate dehydrogenase (d-LDH82319) | nih.gov |
| Microbial Source | Lactobacillus reuteri JN516 | nih.gov |
| Molecular Weight | 35 kDa | nih.gov |
| Optimal pH | 8.0 | nih.gov |
| Optimal Temperature | 25°C | nih.gov |
| Km for DPA (with NADH) | 0.09 mmol/L | nih.gov |
| kcat for DPA (with NADH) | 2.17 s-1 | nih.gov |
| Catalytic Efficiency (kcat/Km) (with NADH) | 24.07 (mmol/L)-1s-1 | nih.gov |
| Km for DPA (with NADPH) | 0.10 mmol/L | nih.gov |
| kcat for DPA (with NADPH) | 0.13 s-1 | nih.gov |
| Catalytic Efficiency (kcat/Km) (with NADPH) | 1.30 (mmol/L)-1s-1 | nih.gov |
The proposed enzymatic pathway for the complete degradation involves several key enzymes acting in sequence.
Table 2: Proposed Enzymes in the Microbial Degradation Pathway of this compound
| Step | Enzyme Class | Substrate | Product | Microbial Example | Reference |
|---|---|---|---|---|---|
| 1. Side Chain Oxidation | (R)-Lactate Dehydrogenase | This compound | 3-(3,4-dihydroxyphenyl)pyruvate | Lactobacillus sp. | nih.govnih.gov |
| 2. Ring Cleavage | Extradiol Dioxygenase | 3-(3,4-dihydroxyphenyl)pyruvate | Hydroxymuconic semialdehyde derivative | Escherichia coli | nih.gov |
| 3. Downstream Degradation | Dehydrogenases/Hydrolases | Ring fission products | Pyruvate, Succinate | Escherichia coli | nih.gov |
Biological Roles and Mechanistic Studies of 2r 3 3,4 Dihydroxyphenyl Lactate
Functional Significance in Plant Biology
Contribution to Plant Metabolic Networks and Homeostasis
(2R)-3-(3,4-dihydroxyphenyl)lactate is an integral component of plant primary metabolism. nih.gov As a derivative of the phenylpropanoid pathway, its synthesis and degradation are tightly linked to the central carbon metabolism of the plant. The phenylpropanoid pathway is a major route for the conversion of carbon fixed during photosynthesis into a wide array of essential compounds. The presence and concentration of this compound can influence the flux through this pathway, thereby contributing to the maintenance of metabolic equilibrium.
This compound's role in homeostasis is also evident from its involvement in the plant's response to various stimuli. Phenylpropanoids, in general, are crucial for a plant's interaction with its environment, and the pool of precursors, including this compound, is critical for mounting appropriate physiological responses.
Biosynthetic Precursor in Secondary Metabolite Accumulation with Ecological Relevance
One of the most well-documented roles of this compound is its function as a direct precursor in the biosynthesis of rosmarinic acid. ebi.ac.uk Rosmarinic acid is a prominent secondary metabolite in many plant species, particularly in the Lamiaceae family, and exhibits a range of biological activities that are of ecological importance, including defense against herbivores and pathogens.
The formation of rosmarinic acid occurs through the esterification of this compound with caffeic acid, a reaction catalyzed by the enzyme rosmarinic acid synthase. ebi.ac.uk The availability of this compound is, therefore, a determining factor in the accumulation of rosmarinic acid, highlighting its critical position at the intersection of primary and secondary metabolism.
Occurrence in Specific Plant Species and Genera
This compound has been identified in a variety of plant species, indicating its widespread distribution. Its presence is particularly notable in plants used in traditional medicine and culinary applications.
| Plant Genus | Plant Species | Common Name |
| Salvia | Salvia miltiorrhiza | Red Sage, Danshen |
| Salvia officinalis | Common Sage | |
| Melissa | Melissa officinalis | Lemon Balm |
| Rosmarinus | Rosmarinus officinalis | Rosemary |
The occurrence of this compound in the genus Salvia is well-documented. sigmaaldrich.com It is a key water-soluble component in the roots of Salvia miltiorrhiza, a plant extensively used in traditional Chinese medicine. sigmaaldrich.com Furthermore, it has been reported in Melissa officinalis (lemon balm) and Rosmarinus officinalis (rosemary), both of which are known for their rich content of phenolic compounds. ebi.ac.ukhmdb.ca
Involvement in Microbial Biochemical Processes
Microorganisms, particularly those in the gut and in fermented foods, can metabolize a wide array of plant-derived compounds, including phenylpropanoids like this compound. Lactic acid bacteria (LAB) are of particular interest due to their prevalence in fermented foods and the human gut. scienceopen.comnih.govnih.gov
Substrate Utilization and Product Formation in Microbial Metabolic Pathways
While direct studies on the microbial utilization of this compound as a primary substrate are not extensively detailed in the available literature, the metabolism of related phenylpropanoids by gut microbiota is well-established. nih.gov Microorganisms can transform these compounds into various smaller phenolic acids. researchgate.net For instance, certain bacterial species are known to ferment aromatic amino acids, which are precursors to phenylpropanoids, leading to the formation of various metabolites. nih.gov
Lactic acid bacteria are known to produce a variety of metabolites, some of which are structurally related to this compound. scienceopen.com For example, D-phenyllactic acid, a metabolite found in high concentrations in LAB-fermented foods, is a potent agonist for human hydroxycarboxylic acid receptor 3 (HCA3). scienceopen.com This suggests that microbial metabolism of phenylpropanoids can lead to the formation of bioactive compounds.
Role in Microbial Production of Related Phenylpropanoids
The biotransformation of phenylpropanoids by microorganisms is a growing area of research for the production of valuable flavor and fragrance compounds. researchgate.net Bacteria possess diverse metabolic pathways that can be harnessed to convert plant-derived phenylpropanoids into other useful chemicals. researchgate.netrsc.org While the specific role of this compound in the microbial production of other phenylpropanoids is not yet fully elucidated, the general principles of microbial biotransformation suggest its potential as a substrate for generating a variety of related compounds. The enzymatic machinery of certain microbes could potentially modify its structure to yield other valuable phenylpropanoids.
Metabolic Presence in Animal Systems (Non-Human Research Models)
The metabolic journey of this compound, also known as D-danshensu, within non-human animal models is a critical area of research for understanding its physiological effects. Studies in various animal systems have begun to shed light on its detection in biological fluids and tissues, as well as the enzymatic processes that govern its formation and potential degradation.
Detection and Metabolic Fate of 3-(3,4-dihydroxyphenyl)lactate (B1258962) in Animal Biological Matrices
The presence of 3-(3,4-dihydroxyphenyl)lactate has been confirmed in several animal species, indicating its relevance in comparative physiology and metabolism. While comprehensive quantitative data across a wide range of species is still emerging, existing studies provide valuable insights into its pharmacokinetic profile in rodents and its detection in other animals.
Detection in Various Animal Species:
Evidence indicates the presence of 3-(3,4-dihydroxyphenyl)lactic acid in avian and porcine models. Specifically, it has been detected, although not quantified, in chickens (Gallus gallus) and domestic pigs (Sus scrofa domestica). hmdb.ca This suggests that the compound is either endogenously produced or absorbed from dietary sources in these animals.
Pharmacokinetics in Rats:
More detailed pharmacokinetic studies have been conducted in rats, providing a clearer picture of the metabolic fate of danshensu (B613839). Following intravenous administration in Sprague-Dawley rats, the compound's distribution and elimination have been characterized. A study utilizing brain microdialysis and automated blood sampling determined the pharmacokinetic parameters of danshensu in both blood and brain, demonstrating its ability to cross the blood-brain barrier.
Below is a summary of the key pharmacokinetic parameters of danshensu in rats from a representative study:
| Pharmacokinetic Parameter | Value in Blood | Value in Brain |
| Elimination Rate Constant (K_e) | 0.04 min⁻¹ | 0.018 min⁻¹ |
| Half-life (t₁/₂) | 16.64 min | 58.76 min |
| Area Under the Curve (AUC₀-t) | 812.59 min·mg·L⁻¹ | 51.19 min·mg·L⁻¹ |
| Mean Residence Time (MRT) | 15.28 min | 79.97 min |
This table presents data from a study on the pharmacokinetics of Danshensu in rats.
These findings indicate a relatively rapid elimination from the blood and a longer residence time within the brain, suggesting potential for central nervous system activity. The metabolic fate of the compound following its distribution is an area of ongoing investigation.
Enzymatic Activities Related to 3-(3,4-dihydroxyphenyl)lactate in Animal Tissues
The formation of this compound in animal tissues is intrinsically linked to the activity of specific enzymes, particularly those involved in the metabolism of catecholamines and related compounds. While direct enzymatic assays in animal tissues for this specific reaction are not extensively documented, inferences can be drawn from studies on related metabolic pathways and microbial systems.
The likely enzymatic pathway for the synthesis of this compound involves the reduction of its keto acid precursor, 3,4-dihydroxyphenylpyruvic acid (DHPPA). This reaction is catalyzed by a dehydrogenase enzyme.
Role of D-Lactate Dehydrogenase:
The stereospecific formation of the (2R)-enantiomer points towards the involvement of a D-lactate dehydrogenase (D-LDH) or a similar D-isomer-specific 2-hydroxyacid dehydrogenase. While L-lactate dehydrogenase (L-LDH) is the predominant form in vertebrate tissues, D-LDH activity has been identified in various animal species. nih.gov These enzymes catalyze the interconversion of pyruvate (B1213749) and lactate (B86563), and their substrate specificity can extend to other α-keto acids. wikipedia.org
Studies on various microorganisms have demonstrated that D-LDH is responsible for the efficient conversion of DHPPA to this compound. It is plausible that a homologous enzyme in animal tissues performs a similar function. Lactate dehydrogenase isoenzymes are found in various animal tissues, with distinct distributions. For instance, in rats and pigs, LDH isoenzymes are present in the brain, spleen, liver, kidney, testis, muscle, and blood plasma, with specific isoforms being more prevalent in certain tissues. dntb.gov.uamedicine.dp.ua Tissues with high metabolic activity, such as the liver and muscle, exhibit significant LDH activity. dntb.gov.uamedicine.dp.ua
The potential enzymatic reactions involved in the formation and further metabolism of this compound are summarized below:
| Reaction | Substrate | Enzyme (Postulated) | Product |
| Formation | 3,4-Dihydroxyphenylpyruvic acid (DHPPA) + NADH + H⁺ | D-Lactate Dehydrogenase or D-isomer specific 2-hydroxyacid dehydrogenase | This compound + NAD⁺ |
| Degradation | This compound + NAD⁺ | D-Lactate Dehydrogenase or D-isomer specific 2-hydroxyacid dehydrogenase | 3,4-Dihydroxyphenylpyruvic acid (DHPPA) + NADH + H⁺ |
This table outlines the postulated enzymatic reactions involving this compound in animal tissues based on known metabolic pathways.
Further research is necessary to isolate and characterize the specific animal enzymes responsible for the metabolism of this compound and to determine the precise kinetics and substrate specificities of these reactions in different tissues.
Stereochemical Considerations in 2r 3 3,4 Dihydroxyphenyl Lactate Research
D- and L-Enantiomers: Distinct Biosynthetic Routes and Occurrence
The two enantiomers of 3-(3,4-dihydroxyphenyl)lactate (B1258962), designated as D- (or (R)-) and L- (or (S)-), arise from distinct biosynthetic pathways and are found in different biological contexts.
The (2R)-enantiomer, also known as D-3-(3,4-dihydroxyphenyl)lactic acid (D-DOPAL), is a conjugate base of (2R)-3-(3,4-dihydroxyphenyl)lactic acid. nih.gov It is formed through the reduction of 3,4-dihydroxyphenylpyruvic acid (DOPAL-pyruvate). This conversion can be efficiently catalyzed by enzymes like D-lactate dehydrogenase. For instance, a study identified a coenzyme-nonspecific D-lactate dehydrogenase from Lactobacillus reuteri that reduces DOPAL-pyruvate to D-DOPAL with high optical purity. nih.gov This suggests a microbial role in the production of the D-enantiomer.
Conversely, the (S)-enantiomer, L-3-(3,4-dihydroxyphenyl)lactic acid (L-DOPAL), is a metabolite of L-DOPA (L-3,4-dihydroxyphenylalanine). researchgate.net Its biosynthesis involves the transamination of L-DOPA to DOPAL-pyruvate, which is then reduced to L-DOPAL. researchgate.netnih.gov This pathway is relevant in mammalian systems where L-DOPA is a precursor to the neurotransmitter dopamine. nih.gov
In terms of natural occurrence, 3-(3,4-dihydroxyphenyl)lactic acid has been detected in various organisms, including the medicinal plant Salvia miltiorrhiza (Danshen), where it is a component of rosmarinic acid, and in Salvia officinalis. ebi.ac.uknih.gov The racemic mixture and individual enantiomers have also been identified in various foods, suggesting it could be a biomarker for the consumption of items like chicken, pork, and rosemary. hmdb.ca
Stereoselectivity of Enzymes Acting on 3-(3,4-dihydroxyphenyl)lactate
Enzymes exhibit a high degree of stereoselectivity when interacting with the enantiomers of 3-(3,4-dihydroxyphenyl)lactate. This specificity is crucial for both the synthesis and degradation of these molecules.
As mentioned earlier, D-lactate dehydrogenases show a strong preference for the reduction of DOPAL-pyruvate to the D-enantiomer. The D-lactate dehydrogenase from Lactobacillus reuteri demonstrated excellent enantioselectivity, producing D-DOPAL with an enantiomeric excess greater than 99%. nih.gov This enzyme has a broad substrate range for α-keto acids but shows strong activity in reducing pyruvate (B1213749). nih.gov
For the synthesis of the L-enantiomer, L-hydroxyisocaproate dehydrogenase has been utilized for the enzymatic production of (S)-(-)-3-(3,4-dihydroxyphenyl)lactic acid. researchgate.net This highlights the availability of specific enzymes that can stereoselectively synthesize the L-form.
The metabolism of these enantiomers is also stereospecific. While detailed information on the specific enzymes that metabolize each enantiomer of 3-(3,4-dihydroxyphenyl)lactate is not extensively available in the provided results, the general principles of enzyme stereoselectivity in metabolic pathways are well-established. mdpi.com For example, cytochrome P450 enzymes, a major family of metabolizing enzymes, are known to exhibit stereoselectivity in their reactions with various substrates. wikipedia.orgmdpi.com It is plausible that different enzymes are responsible for the further transformation of D- and L-DOPAL in biological systems.
Implications of Stereoisomerism for Biological Activities and Interactions
The distinct three-dimensional structures of the (R)- and (S)-enantiomers of 3-(3,4-dihydroxyphenyl)lactate have significant implications for their biological activities and how they interact with other molecules, such as receptors and enzymes.
The differential effects of stereoisomers are a well-documented phenomenon in pharmacology and biochemistry. nih.govnih.gov Although the specific biological activities of each enantiomer of 3-(3,4-dihydroxyphenyl)lactate are not fully elucidated in the provided search results, the principle of stereospecificity suggests that they are likely to have different potencies and even different types of biological effects.
For instance, the interaction with transport proteins, metabolic enzymes, and target receptors will be dictated by the specific stereochemistry of the molecule. An enzyme's active site or a receptor's binding pocket is often chiral, meaning it will preferentially bind to one enantiomer over the other. This can lead to one enantiomer being biologically active while the other is inactive or has a different, sometimes undesirable, effect. The study of the stereoisomers of 3,4-dihydroxyphenylserine (DOPS), a structurally related compound, demonstrated that the different stereoisomers had markedly different effects on neurotransmitter levels in the brain and heart due to the stereospecificity of the decarboxylase enzyme. nih.gov
Therefore, understanding the stereochemical aspects of (2R)-3-(3,4-dihydroxyphenyl)lactate and its (S)-enantiomer is fundamental to accurately interpreting its biological roles and potential therapeutic applications. Future research should focus on delineating the specific biological activities of each enantiomer to fully comprehend their physiological and pharmacological significance.
Advanced Methodologies for Research on 2r 3 3,4 Dihydroxyphenyl Lactate
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental in the analysis of (2R)-3-(3,4-dihydroxyphenyl)lactate, enabling its separation from complex mixtures and its precise quantification.
High-Performance Liquid Chromatography (HPLC) Methodologies for DHPL Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound (DHPL), offering high resolution and sensitivity for both qualitative and quantitative assessments. nih.gov Reversed-phase HPLC is a commonly employed mode for the separation of DHPL and other phenolic acids. researchgate.net
A variety of HPLC methods have been developed and validated for the simultaneous determination of DHPL along with other active components in complex matrices. researchgate.net These methods often utilize C18 columns and gradient elution systems. researchgate.netmdpi.com For instance, a mobile phase consisting of an aqueous phosphate (B84403) buffer and acetonitrile (B52724) (93:7, v/v) has been successfully used. nih.gov Another method employed a gradient of acetonitrile and 0.1% aqueous phosphoric acid. researchgate.net The detection of DHPL is frequently carried out using UV or fluorescence detectors. researchgate.netnih.gov Fluorescence detection, with excitation at 285 nm and emission at 320 nm, provides high sensitivity. nih.gov
The validation of these HPLC methods is critical to ensure their accuracy and reliability. Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). For example, one study reported a linear range for Danshensu (B613839) from 0.125 to 11.3 µg/mL with a regression coefficient greater than 0.993. nih.gov The intra-day and inter-day precision, expressed as relative standard deviation (RSD), are typically found to be low, indicating good reproducibility. researchgate.netnih.gov Recovery studies are also performed to assess the accuracy of the method, with mean recoveries often exceeding 95%. researchgate.netnih.gov
Table 1: HPLC Method Parameters for DHPL Analysis
| Parameter | Method 1 | Method 2 |
| Column | Reversed-phase | Agilent XDB C18 reversed-phase |
| Mobile Phase | Aqueous phosphate buffer-acetonitrile (93:7, v/v) | Acetonitrile–0.1% aqueous phosphoric acid (gradient) |
| Detector | Fluorescence (Ex: 285 nm, Em: 320 nm) | UV (280 nm) |
| Internal Standard | 4-hydroxybenzoic acid | Not specified |
| Linear Range | 0.125 to 11.3 µg/mL | Not specified |
| LOD | 0.063 µg/mL | 0.05–0.5 μg/ml |
| LOQ | 0.125 µg/mL | 0.25–1.50 μg/ml |
| Mean Recovery | 96.4% | 96.2–108.1% |
| Intra-day Precision (RSD) | < 7.2% | 0.03–8.08% |
| Inter-day Precision (RSD) | 3.4 to 8.6% | 0.18–12.36% |
Gas Chromatography–Mass Spectrometry (GC-MS) for Related Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of small molecule metabolites, including those related to this compound. nih.gov This method is particularly well-suited for identifying and quantifying a wide range of compounds such as organic acids, amino acids, and sugars. nih.govspringernature.com A key advantage of GC-MS is its ability to perform both targeted and untargeted metabolic profiling. nih.gov
For the analysis of non-volatile compounds like DHPL and its metabolites, a derivatization step is typically required to increase their volatility. nih.govyoutube.com This process often involves methoximation followed by silylation, which chemically modifies the polar functional groups, making the compounds amenable to gas chromatography. youtube.com
In the context of DHPL research, GC-MS can be used to study the metabolic pathways of the compound. For instance, after administration of DHPL, biological samples such as urine, plasma, and feces can be collected and analyzed to identify various metabolites. nih.govnih.gov GC-MS, with its high separation efficiency and sensitive mass spectrometric detection, can help to elucidate the metabolic fate of DHPL by identifying products of reactions like methylation, glucuronidation, and sulfation. nih.govopenrepository.com The use of large spectral libraries and standardized operating procedures further enhances the reliability of metabolite identification. nih.gov
Spectroscopic Techniques for Structural Characterization
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and for identifying its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous determination of the molecular structure of this compound. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.
1D NMR spectra, such as ¹H NMR and ¹³C NMR, offer fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their coupling patterns, which helps to establish the connectivity of atoms. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule.
For a complete and unambiguous structural assignment, 2D NMR techniques are often employed. These include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (J-couplings), revealing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining the stereochemistry of the molecule.
The structural information obtained from these NMR experiments is critical for confirming the identity of this compound isolated from natural sources or synthesized in the laboratory.
Mass Spectrometry (MS) for Identification and Fragmentation Analysis
Mass Spectrometry (MS) is a highly sensitive technique used for the identification and structural analysis of this compound and its metabolites. openrepository.com When coupled with a separation technique like HPLC (LC-MS), it allows for the analysis of complex mixtures. nih.govmdpi.com
In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. nih.gov
Tandem mass spectrometry (MS/MS or MS²) is particularly valuable for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify it. nih.govrsc.org For DHPL, fragmentation analysis can reveal the loss of specific functional groups, such as water or carbon dioxide, providing clues about its structure. The study of the fragmentation patterns of DHPL and its metabolites is crucial for their identification in biological samples. nih.govnih.govopenrepository.com
Table 2: Key Mass Spectrometry Techniques and Their Applications
| Technique | Application for DHPL Research |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to determine elemental composition. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of DHPL and its metabolites in complex mixtures. nih.govmdpi.com |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. nih.govrsc.org |
Enzymatic Assay Development and Kinetic Characterization of DHPL-Related Enzymes
The study of enzymes that metabolize this compound is essential for understanding its biological activity and fate. This involves the development of enzymatic assays and the characterization of the kinetic parameters of these enzymes.
Enzymatic assays are designed to measure the rate of an enzyme-catalyzed reaction. researchgate.netnih.gov For enzymes that act on DHPL, the assay could monitor either the disappearance of the substrate (DHPL) or the appearance of a product. Spectrophotometric assays are commonly used, where a change in absorbance at a specific wavelength is measured over time. nih.gov For example, if the enzymatic reaction involves the oxidation or reduction of a cofactor like NAD+/NADH, the change in absorbance at 340 nm can be monitored. researchgate.netnih.gov
Once a reliable assay is established, the kinetic parameters of the enzyme can be determined. These parameters include:
Michaelis-Menten constant (Kₘ): This represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). It is an indicator of the affinity of the enzyme for its substrate.
Maximum velocity (Vₘₐₓ): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.
Catalytic constant (k꜀ₐₜ): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
Catalytic efficiency (k꜀ₐₜ/Kₘ): This parameter is a measure of how efficiently an enzyme converts a substrate into a product.
The characterization of these kinetic parameters provides valuable insights into the catalytic mechanism of the enzyme and its interaction with this compound. This information is crucial for understanding the role of these enzymes in the metabolism of DHPL in biological systems.
Molecular and Genetic Techniques for Pathway Elucidation and Engineering
The biosynthesis of this compound, also known as Danshensu (DSS), and related compounds is a focal point of significant research, leveraging advanced molecular and genetic techniques. These methodologies are crucial for both understanding the natural biosynthetic routes and for constructing novel, high-efficiency production platforms. Techniques range from the identification and characterization of key enzymes to the complete redesign of metabolic pathways in microbial hosts.
Pathway Elucidation via Gene and Enzyme Characterization
A fundamental step in harnessing a biosynthetic pathway is the identification and characterization of its constituent enzymes and the genes that encode them. An example of this is the research into rosmarinic acid, an ester formed from caffeic acid and 3,4-dihydroxyphenyllactic acid. ebi.ac.uk Studies in Melissa officinalis (lemon balm) led to the isolation and characterization of the rosmarinic acid synthase (RAS) enzyme, which catalyzes the final esterification step. ebi.ac.uk
Molecular techniques were employed to isolate the MoRAS cDNA and the corresponding intron-free gene. ebi.ac.uk Subsequent heterologous expression of the MoRAS gene in Escherichia coli enabled the production of the recombinant enzyme. ebi.ac.uk This allowed for detailed characterization of its properties, substrate preferences, and kinetics, confirming its role in the pathway. ebi.ac.uk This approach of gene cloning, heterologous expression, and enzyme characterization is a cornerstone for elucidating biosynthetic pathways.
Metabolic and Pathway Engineering for Enhanced Production
Metabolic engineering offers powerful strategies to optimize the production of this compound. This involves the rational modification of an organism's genetic and regulatory processes to enhance the flux towards the desired product. Key strategies include the assembly of multi-enzyme cascades, heterologous pathway expression, and cofactor engineering.
Multi-Enzyme Cascades:
One prominent strategy is the creation of in vitro multi-enzyme cascades that convert a readily available precursor, such as L-DOPA, into this compound. jiangnan.edu.cnnih.gov These systems combine several purified enzymes in a one-pot reaction, allowing for high conversion rates under optimized conditions.
A self-sufficient cascade was designed using a tyrosine aminotransferase from Escherichia coli (EcTyrB), a D-isomer-specific 2-hydroxyacid dehydrogenase from Lactobacillus frumenti (LfD2-HDH), and a glutamate (B1630785) dehydrogenase from Clostridium difficile (CdgluD). jiangnan.edu.cnnih.gov In this system, EcTyrB converts L-DOPA to its keto acid intermediate. LfD2-HDH then stereoselectively reduces this intermediate to the final (2R)-product. The inclusion of CdgluD creates a self-sufficient system for regenerating the essential cofactors α-ketoglutaric acid and NADH. nih.gov Under optimal conditions, this three-enzyme system achieved a 98.3% yield from 20 mM L-DOPA and a space-time yield of 6.61 g L⁻¹ h⁻¹ at a higher substrate concentration. nih.gov
| Enzyme | Source Organism | Function in Cascade | Molecular Weight (kDa) |
|---|---|---|---|
| Tyrosine Aminotransferase (EcTyrB) | Escherichia coli | Converts L-DOPA to 3,4-dihydroxyphenylpyruvate (B1257639) | ~43 |
| D-isomer-specific 2-hydroxyacid Dehydrogenase (LfD2-HDH) | Lactobacillus frumenti | Reduces 3,4-dihydroxyphenylpyruvate to this compound | ~40 |
| Glutamate Dehydrogenase (CdgluD) | Clostridium difficile | Regenerates α-ketoglutaric acid and NADH for self-sufficiency | ~46 |
Cofactor and Host Engineering:
Beyond assembling pathways in vitro, genetic modification of host organisms like E. coli or Lactobacillus species is a common strategy. These techniques aim to improve precursor supply, enhance enzyme activity, and ensure efficient cofactor utilization.
Gene Knockout for Stereochemical Control: In lactic acid bacteria, both L- and D-lactate dehydrogenases often exist, leading to a mix of stereoisomers. To produce optically pure D-lactic acid, a precursor for related compounds, the L-lactate dehydrogenase gene (ldhD) can be inactivated. nih.gov For example, chromosomal inactivation of the ldhL1 gene in Lactobacillus plantarum resulted in the production of D-lactic acid with an optical purity greater than 99%. nih.gov This gene knockout technique is critical for controlling the stereochemistry of the final product.
Cofactor Engineering for Improved Pathway Flux: The efficiency of many enzymatic reductions depends on the availability of cofactors like NADH or NADPH. The intracellular ratios of these cofactors can be manipulated to favor product formation. In E. coli, the typical [NADPH]/[NADP⁺] ratio is much higher than the [NADH]/[NAD⁺] ratio under aerobic conditions, making NADPH a more favorable cofactor for reduction reactions. frontiersin.org
Research has shown that enzyme cofactor specificity can be switched from NADH to NADPH through site-directed mutagenesis. frontiersin.org For instance, an NADH-dependent reductase was converted to an NADPH-dependent one by introducing specific point mutations. frontiersin.org To further boost the supply of NADPH, genes such as pntAB, which encodes a membrane-bound transhydrogenase, can be overexpressed. frontiersin.org Combining these strategies—an NADPH-dependent enzyme and increased NADPH supply—led to a 50% increase in the production of 2,4-dihydroxybutyric acid, a related compound, demonstrating the power of cofactor engineering. frontiersin.org
| Technique | Genetic Modification | Target Organism/System | Objective | Reported Outcome |
|---|---|---|---|---|
| Gene Knockout | Inactivation of L-lactate dehydrogenase gene (ldhL1) | Lactobacillus plantarum | Achieve high optical purity of D-lactic acid | D-lactic acid produced with >99% optical purity. nih.gov |
| Gene Overexpression | Overexpression of pntAB (transhydrogenase) | Escherichia coli | Increase intracellular NADPH supply for reduction steps | Contributed to a 50% increase in product yield in an engineered pathway. frontiersin.org |
| Site-Directed Mutagenesis | Point mutations (D34G:I35R) in a reductase enzyme | Engineered E. coli | Switch enzyme cofactor specificity from NADH to NADPH | Increased NADPH specificity by over three orders of magnitude. frontiersin.org |
| Heterologous Expression | Cloning and expression of MoRAS gene | Escherichia coli | Produce and characterize rosmarinic acid synthase | Successful production of functional enzyme for kinetic studies. ebi.ac.uk |
These molecular and genetic tools are instrumental in advancing our ability to produce this compound and other valuable compounds. By elucidating natural pathways and engineering novel ones, researchers can create efficient and sustainable bioproduction methods.
Theoretical and Computational Approaches in 2r 3 3,4 Dihydroxyphenyl Lactate Studies
Enzymatic Reaction Mechanism Modeling and Simulation
Computational modeling has been instrumental in understanding and optimizing the enzymatic production of DHPL. The synthesis is often catalyzed by D-lactate dehydrogenase (D-LDH), which reduces 3,4-dihydroxyphenylpyruvic acid (DHPP) to DHPL.
A mathematical model for the enzymatic kinetics of DHPL synthesis using D-lactate dehydrogenase from Lactobacillus leishmannii has been developed. researchgate.net This model is crucial as the enzyme requires NADH as a coenzyme, necessitating a regeneration system, often employing formate (B1220265) dehydrogenase. researchgate.net Kinetic constants for both enzymes have been determined from initial reaction rate experiments, allowing for the construction of a comprehensive mathematical model. researchgate.net This model was subsequently verified through batch reactor experiments, demonstrating its predictive power. researchgate.net
Furthermore, genetic algorithms (GA) have been utilized to optimize the initial reaction conditions for DHPL synthesis. researchgate.net By employing GA, researchers can identify the optimal concentrations of substrates and enzymes, as well as reaction time, to maximize volumetric productivity. researchgate.net
Another key enzyme, a coenzyme-nonspecific D-lactate dehydrogenase (d-LDH82319) from Lactobacillus reuteri, has been identified and characterized for its high efficiency in reducing DHPP to D-DHPL with excellent optical purity (>99% enantioselectivity). nih.gov The kinetic parameters of this enzyme with both NADH and NADPH as coenzymes have been determined, providing valuable data for process optimization. nih.gov Co-expression of d-LDH82319 with glucose dehydrogenase (GDH) for coenzyme regeneration has proven to be an effective strategy for D-DHPL production. nih.gov
Table 1: Kinetic Parameters of d-LDH82319 for DPA Reduction
| Coenzyme | Km (mmol L-1) | kcat (s-1) | kcat/Km ((mmol L-1)-1 s-1) |
|---|---|---|---|
| NADH | 0.09 | 2.17 | 24.07 |
| NADPH | 0.10 | 0.13 | 1.30 |
Data from a study on D-lactate dehydrogenase from Lactobacillus reuteri. nih.gov
Pathway Reconstruction and Metabolic Flux Analysis
(2R)-3-(3,4-dihydroxyphenyl)lactate is a key intermediate in the biosynthesis of rosmarinic acid, a valuable phenolic compound. nih.govnih.gov The biosynthetic pathway of rosmarinic acid begins with the amino acids L-phenylalanine and L-tyrosine. nih.gov Understanding and modeling this pathway are crucial for metabolic engineering efforts aimed at enhancing the production of rosmarinic acid and its precursors like DHPL.
Computational tools like Gepasi have been used to simulate the rosmarinic acid biosynthetic pathway. nih.gov Such simulations involve inputting the reaction kinetics of each step to create a model based on ordinary differential equations. nih.gov This allows for the prediction of pathway behavior and productivity. nih.gov Through simulation, it was found that the concentration of caffeoyl-3',4'-hydroxyphenyllactic acid was a significant parameter influencing the yield of rosmarinic acid. nih.gov
Metabolic flux analysis (MFA) is a powerful computational technique used to quantify the flow of metabolites through a metabolic network. While specific MFA studies focusing solely on DHPL production are not extensively documented, the principles of MFA are highly relevant. By constructing a stoichiometric model of the relevant metabolic pathways, such as the tyrosine metabolism pathway that includes DHPL, and using isotopic labeling experiments, researchers can determine the rates of all reactions in the network. This information is invaluable for identifying bottlenecks in production and for devising strategies to redirect metabolic flux towards the desired product, DHPL.
The reconstruction of metabolic pathways for the production of valuable chemicals is a common strategy in metabolic engineering. acs.org This involves identifying and assembling genes from various organisms to create a novel pathway in a suitable host. While a specific example for DHPL production via a completely reconstructed pathway is not detailed in the provided results, the methodologies are well-established. For instance, the creation of synthetic pathways for other hydroxy acids demonstrates the feasibility of such approaches.
Quantum Chemical and Molecular Dynamics Simulations of DHPL Interactions with Biomolecules
Quantum chemical (QC) and molecular dynamics (MD) simulations are powerful computational tools for investigating the interactions between small molecules like DHPL and biomolecules at the atomic level. While specific studies focusing exclusively on DHPL are limited, research on structurally similar phenolic compounds and relevant enzymes provides a strong basis for understanding these interactions.
Quantum Chemical Simulations:
Density Functional Theory (DFT) is a QC method used to study the electronic structure and reactivity of molecules. DFT calculations can be employed to investigate the mechanism of enzymatic reactions. For example, DFT has been used to study the hydration and carboxylation reactions catalyzed by phenolic acid decarboxylase, providing insights into the enzyme's promiscuity. acs.org Such studies can elucidate the roles of active site residues and the energetics of different reaction steps. Similar approaches could be applied to the D-lactate dehydrogenase-catalyzed reduction of DHPP to DHPL to understand the hydride transfer mechanism in detail. Quantum mechanical calculations have also been used to predict protein-ligand binding affinities and even to correct crystal structures, as demonstrated in a study of lactate (B86563) dehydrogenase A. rsc.org
Molecular Dynamics Simulations:
MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of proteins and ligands over time. MD simulations are widely used to study the binding of inhibitors to enzymes and to understand the structural basis of enzyme stability and function. nih.govchemrxiv.org
For instance, molecular docking and MD simulations have been used to study the interaction of phenolic compounds like rosmarinic acid and chlorogenic acid with proteins such as TNF-α convertase and serum albumin. nih.govnih.gov These studies reveal the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govnih.govnih.gov The binding affinities can be estimated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov
A typical workflow for such a study would involve:
Molecular Docking: Predicting the preferred binding pose of DHPL within the active site of an enzyme, such as D-lactate dehydrogenase or rosmarinic acid synthase. nih.gov
Molecular Dynamics Simulation: Running a simulation of the DHPL-enzyme complex to assess the stability of the binding pose and to observe the dynamic interactions between the ligand and the protein. nih.gov
Binding Free Energy Calculation: Using methods like MM-PBSA/GBSA to estimate the strength of the interaction. nih.gov
These computational approaches can guide the rational design of enzyme variants with improved activity or stability for the production of DHPL and can help in understanding its biological roles by predicting its interactions with various protein targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
